

5,6-dimethylpyrazine-2-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: 5,6-dimethylpyrazine-2-carboxylic Acid

Cat. No.: B078704

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An In-depth Technical Guide to **5,6-Dimethylpyrazine-2-carboxylic Acid** (CAS: 13515-06-5)

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a foundational structure in the development of biologically active molecules.^[1] Its prevalence in both natural products and synthetic compounds highlights its versatility as a pharmacophore. In medicinal chemistry, the pyrazine nucleus is considered a "privileged structure," frequently integrated into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles. The nitrogen atoms can serve as hydrogen bond acceptors, critically influencing the molecule's binding affinity to biological targets.^[1] The modification of this ring has produced a vast library of derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1]

Within this important class of compounds lies **5,6-dimethylpyrazine-2-carboxylic acid**, a derivative featuring two methyl groups and a carboxylic acid functional group. This arrangement of substituents provides a unique chemical handle for further synthetic modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries.^[2] This guide offers a technical overview of its core properties, synthesis, applications, and handling protocols for professionals in research and development.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any research workflow. The unique Chemical Abstracts Service (CAS) number for this compound ensures unambiguous identification in databases and literature.

- CAS Number: 13515-06-5[\[3\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: **5,6-dimethylpyrazine-2-carboxylic acid**[\[3\]](#)[\[6\]](#)
- Molecular Formula: C₇H₈N₂O₂[\[5\]](#)[\[7\]](#)
- Synonyms: 5,6-dimethyl-2-pyrazinecarboxylic acid

Chemical Structure

Caption: 2D Structure of **5,6-dimethylpyrazine-2-carboxylic acid**.

Data Summary

The following table summarizes the key physicochemical properties and specifications for **5,6-dimethylpyrazine-2-carboxylic acid**, compiled from supplier data sheets and chemical databases.

Property	Value	Source(s)
Molecular Weight	152.15 g/mol	[1] [3] [5] [6]
Physical Form	Light yellow to brown or gray powder or crystals	[3]
Purity	≥95%	[3] [6]
InChI Key	HNFVMVJWZHNDNF-UHFFFAOYSA-N	[3] [7]
Storage Temperature	Refrigerator (2-8°C), dry, sealed	[2] [3]
Monoisotopic Mass	152.05858 Da	[7]

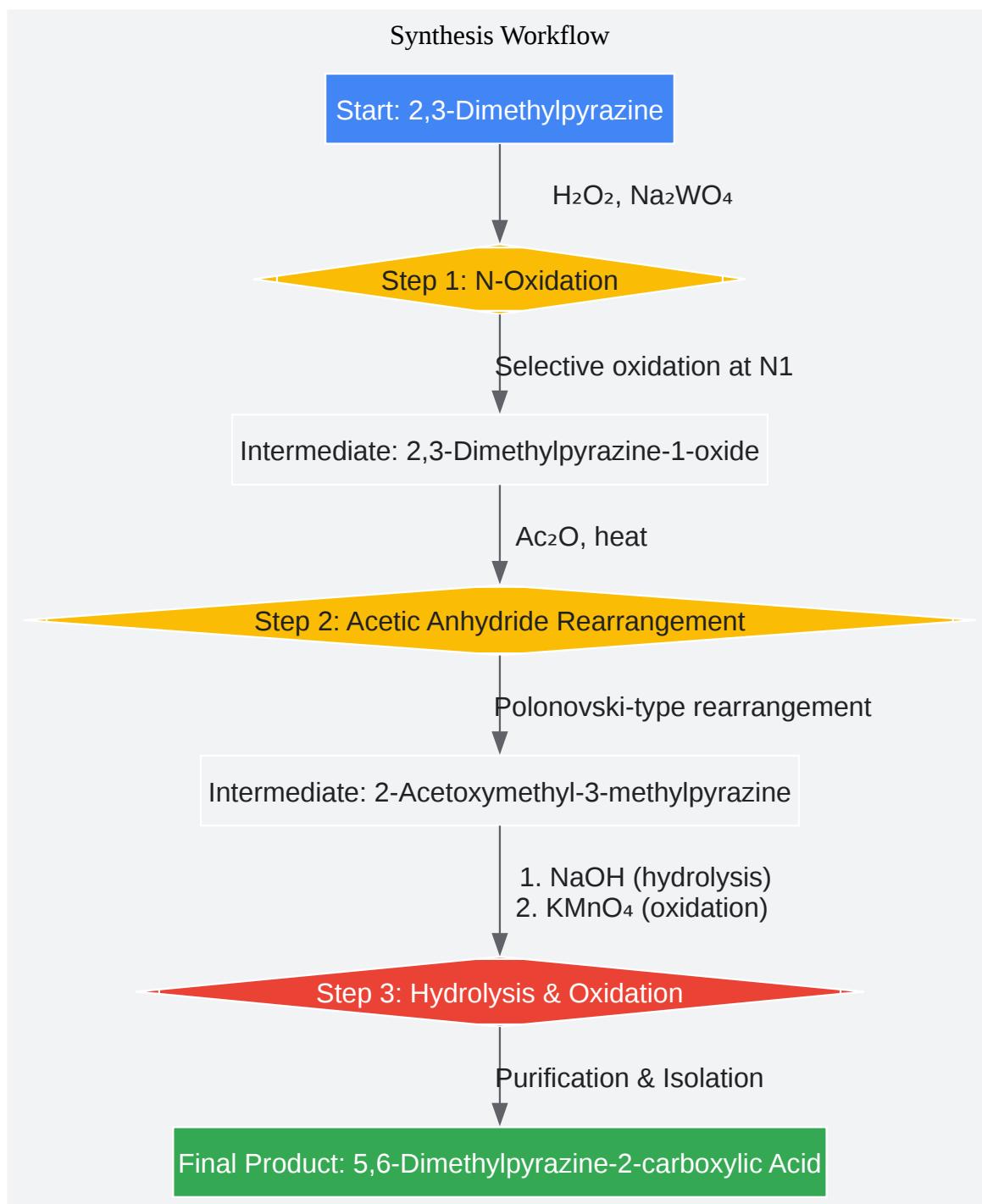
Synthesis Pathway and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for **5,6-dimethylpyrazine-2-carboxylic acid** are not abundantly detailed, a logical and effective pathway can be derived from established methods for analogous compounds, such as 5-methylpyrazine-2-carboxylic acid.[\[8\]](#)[\[9\]](#) The most common industrial approach involves the selective oxidation of a methyl group on a dimethylpyrazine precursor.

The synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine is well-documented and serves as an excellent model.[\[9\]](#)[\[10\]](#) This process typically involves a multi-step sequence designed to selectively activate and then oxidize one of the two methyl groups.

Proposed Synthetic Workflow

The following workflow illustrates a plausible, high-yield synthesis strategy.

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Caption: Proposed synthesis workflow for **5,6-dimethylpyrazine-2-carboxylic acid**.

Causality and Experimental Rationale

- Step 1: Selective N-Oxidation: The synthesis begins with 2,3-dimethylpyrazine. A direct, selective oxidation of one methyl group in the presence of the other is challenging. Therefore, the first step involves activating one position. This is achieved via N-oxidation, typically using hydrogen peroxide with a catalyst like sodium tungstate.[8][9] This step is crucial because it reduces the electron density of the pyrazine ring and makes the adjacent methyl groups more susceptible to rearrangement.
- Step 2: Rearrangement: The resulting N-oxide is treated with acetic anhydride and heated. This induces a rearrangement (analogous to the Boekelheide or Polonovski reaction) where the N-oxide oxygen is transferred to an adjacent methyl group, forming an acetoxyethyl intermediate (2-acetoxyethyl-3-methylpyrazine).[8] This elegantly differentiates the two chemically equivalent methyl groups from the starting material.
- Step 3: Hydrolysis and Oxidation: The acetoxyethyl group is first hydrolyzed to a hydroxymethyl group using a base like sodium hydroxide. This alcohol is then oxidized to the final carboxylic acid. A strong oxidizing agent like potassium permanganate ($KMnO_4$) is effective for this transformation.[8] The reaction must be carefully controlled (temperature, stoichiometry) to prevent over-oxidation or cleavage of the pyrazine ring. The final step involves acidification to protonate the carboxylate, followed by extraction and crystallization to yield the pure product.

Applications in Drug Development and Research

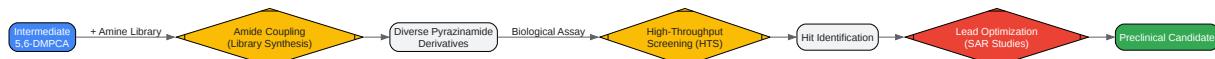
5,6-Dimethylpyrazine-2-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its value lies in the pyrazine core and the carboxylic acid handle, which allows for facile amide bond formation—a cornerstone of medicinal chemistry.

- Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals. Pyrazine derivatives are known to be part of drugs for treating diabetes and high blood fat. For example, the related compound 5-methylpyrazine-2-carboxylic acid is an intermediate for the hypoglycemic drug Glipizide and the lipid-lowering agent Acipimox.[9][10][11] The structural features of **5,6-dimethylpyrazine-2-carboxylic acid** make it a candidate for developing novel analogues in these therapeutic areas.[2]

- Agrochemicals: The pyrazine moiety is also found in agrochemicals, where it can enhance the metabolic stability and efficacy of active ingredients for crop protection.[2]
- Ligand Synthesis: In materials science and catalysis, the molecule can serve as a building block for creating functional ligands for metal complexes. The nitrogen atoms of the pyrazine ring and the oxygen of the carboxyl group can coordinate with metal ions.[2][12]

Conceptual Drug Discovery Workflow

The diagram below illustrates how an intermediate like 5,6-DMPCA fits into a typical drug discovery pipeline.



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Caption: Role of 5,6-DMPCA in a drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, **5,6-dimethylpyrazine-2-carboxylic acid** is classified with the following hazards:

- Signal Word: Warning[3]
- Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H315: Causes skin irritation.[3]

- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3][13]

Recommended Precautions and PPE

A comprehensive safety protocol should be followed when handling this compound.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15][16]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][15]
 - Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[13][15]
- Handling Practices: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[14][15]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
- For long-term stability, refrigeration at 2-8°C is recommended.[2][3]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids. [15]

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